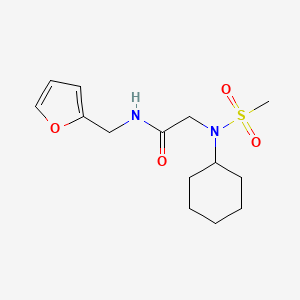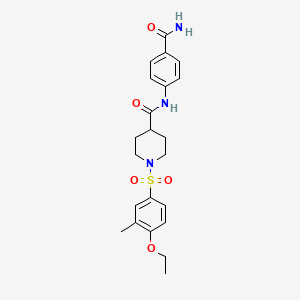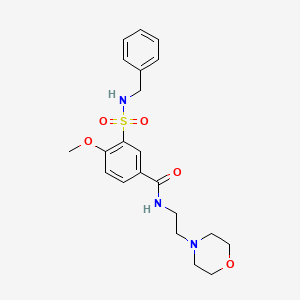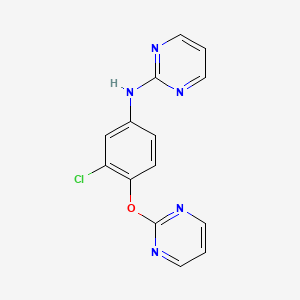
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, also known as CPYPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biological research.
作用機序
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation, migration, and invasion, which are essential for cancer development and progression.
Biochemical and Physiological Effects:
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to exhibit potent anticancer activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has several advantages for use in lab experiments, including its high potency and selectivity for protein kinases, its low toxicity, and its ability to inhibit multiple protein kinases simultaneously. However, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine also has some limitations, including its poor solubility in water and its potential to interact with other compounds in biological systems, which may affect its activity and specificity.
将来の方向性
There are several future directions for research on N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, including the development of more efficient and selective synthesis methods, the identification of novel protein kinase targets for N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine may have potential applications in other fields, such as agriculture and material science, which warrant further investigation.
合成法
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination reaction, and copper-catalyzed N-arylation reaction. The most commonly used method for synthesizing N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine is the Suzuki coupling reaction, which involves the reaction of 3-chloro-4-bromopyrimidine with 2-aminopyrimidine-5-boronic acid, followed by the addition of 3-chloro-4-hydroxyphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate.
科学的研究の応用
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been extensively studied for its potential applications in medicinal chemistry and biological research. It has been shown to exhibit potent inhibitory activity against various protein kinases, including c-Met, Axl, and Ron, which are involved in cancer development and progression. N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-9-10(20-13-16-5-1-6-17-13)3-4-12(11)21-14-18-7-2-8-19-14/h1-9H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWMUVYLDUPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

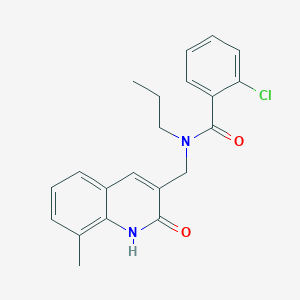
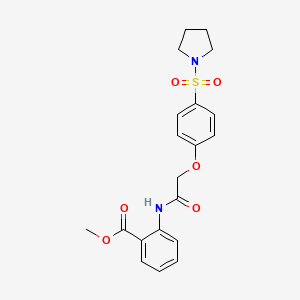

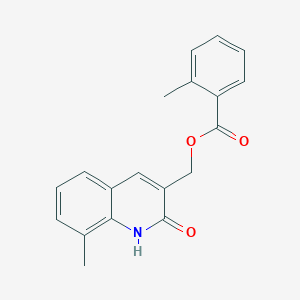
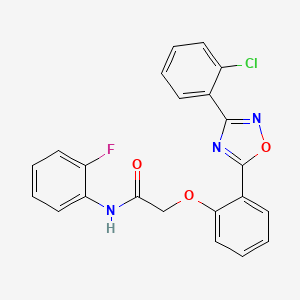
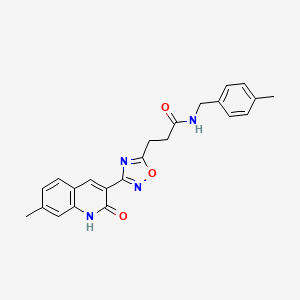
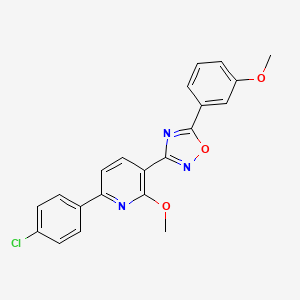
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)



